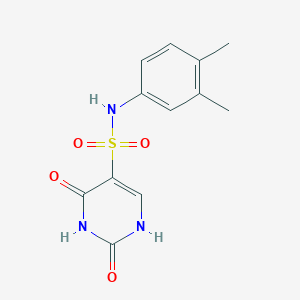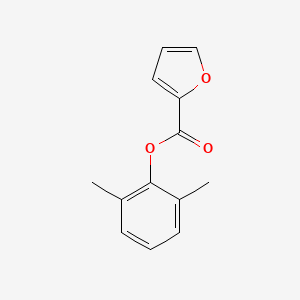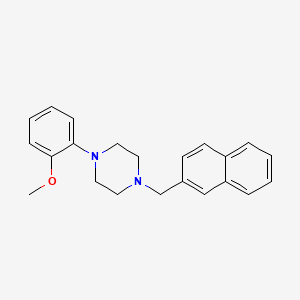
Piperidin-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine is 283.132076794 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Potential of Pyrimidines
Pyrimidines, including structures similar to 2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine, have been extensively researched for their anticancer properties. A review focused on patent literature highlights the significant interest in pyrimidine-based scaffolds for anticancer applications. These compounds demonstrate diverse mechanisms of action, suggesting their potential to target various enzymes, receptors, or cellular processes involved in cancer progression. The review emphasizes the continuous global research effort dedicated to exploring pyrimidines as future drug candidates against cancer, showcasing their versatility and promise in medicinal chemistry (Kaur et al., 2014).
Pyrimidines in Pain Management
Research on purinergic P2X3 and P2X2/3 receptor antagonists, involving pyrimidine structures, reveals their potential therapeutic applications in pain management. These receptors, located in nociceptive neurons, are attractive targets for treating pain-related diseases. The development of selective antagonists, including pyrimidine derivatives, could offer new treatments for conditions such as chronic cough, bladder disorders, and gastrointestinal diseases. This area of research underscores the adaptability of pyrimidine compounds in addressing a wide range of pathological conditions, with several candidates progressing through clinical trials (Marucci et al., 2019).
Anti-inflammatory and SAR of Pyrimidines
Pyrimidines are also explored for their anti-inflammatory properties, where they inhibit key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This review compiles recent developments in synthesizing pyrimidine derivatives and their structure-activity relationships (SARs), providing insights into designing new compounds with enhanced anti-inflammatory activities. The detailed SAR analysis suggests avenues for future research in developing novel pyrimidine analogs as anti-inflammatory agents, highlighting the compound's potential in both understanding and treating inflammation-related disorders (Rashid et al., 2021).
Pyrimidine Metabolism in Cancer Beyond Proliferation
A review of pyrimidine metabolism (PyM) in cancer reveals its role beyond cell proliferation, impacting cancer cell differentiation and the mesenchymal-like state associated with epithelial-to-mesenchymal transition (EMT). In leukemic cells, pyrimidine catabolism induces differentiation, while in solid tumors like breast cancer and hepatocellular carcinoma, it maintains a mesenchymal-like state. This non-proliferative role of PyM in cancer suggests that understanding pyrimidine metabolism could lead to the development of new therapeutic strategies and improve existing treatments by targeting the metabolic pathways involved in cancer progression and metastasis (Siddiqui & Ceppi, 2020).
Mécanisme D'action
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
Orientations Futures
There are several future directions for research on piperidine derivatives. One area of research is the development of more potent and selective prostaglandin D2 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of these compounds in various disease states, including asthma, inflammation, and pain .
Propriétés
IUPAC Name |
piperidin-1-yl-(3-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(19-10-2-1-3-11-19)13-6-4-7-14(12-13)21-16-17-8-5-9-18-16/h4-9,12H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIYAFLMFARCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)METHYL]-2-FUROIC ACID](/img/structure/B5571919.png)
![4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5571924.png)


![N-cyclohexyl-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide](/img/structure/B5571962.png)

![2-BENZOYL-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE](/img/structure/B5571970.png)
![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)
![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)

![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)
